Benzoic acid, 4-[2,3-dihydro-3-(4-hydroxyphenyl)-2-oxo-1H-indol-3-yl]-

Physicochemical Properties Drug-likeness Lipophilicity

Benzoic acid, 4-[2,3-dihydro-3-(4-hydroxyphenyl)-2-oxo-1H-indol-3-yl]- (CAS 189168-16-9) is a 3,3-disubstituted oxindole derivative belonging to the class of benzoic acid-capped heterocycles. As a heterobifunctional scaffold, it uniquely integrates a para-substituted phenolic hydroxyl donor and a para-benzoic acid acceptor on a single carbon center.

Molecular Formula C21H15NO4
Molecular Weight 345.3 g/mol
CAS No. 189168-16-9
Cat. No. B12333768
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzoic acid, 4-[2,3-dihydro-3-(4-hydroxyphenyl)-2-oxo-1H-indol-3-yl]-
CAS189168-16-9
Molecular FormulaC21H15NO4
Molecular Weight345.3 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(C(=O)N2)(C3=CC=C(C=C3)C(=O)O)C4=CC=C(C=C4)O
InChIInChI=1S/C21H15NO4/c23-16-11-9-15(10-12-16)21(14-7-5-13(6-8-14)19(24)25)17-3-1-2-4-18(17)22-20(21)26/h1-12,23H,(H,22,26)(H,24,25)
InChIKeyIDXUELIYSVMUGA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





189168-16-9 Supplier Guide: Why This Oxindole-Benzene Derivative Outperforms Generic Analogs in Drug Discovery


Benzoic acid, 4-[2,3-dihydro-3-(4-hydroxyphenyl)-2-oxo-1H-indol-3-yl]- (CAS 189168-16-9) is a 3,3-disubstituted oxindole derivative belonging to the class of benzoic acid-capped heterocycles . As a heterobifunctional scaffold, it uniquely integrates a para-substituted phenolic hydroxyl donor and a para-benzoic acid acceptor on a single carbon center. This creates a highly addressable vector for structure–activity relationship (SAR) studies, offering constrained topological diversity (C21H15NO4; MW 345.35 g·mol⁻¹) distinct from linear or singly substituted benzoic acid building blocks . The compound's established role is as a key intermediate or substructure in medicinal chemistry libraries, allowing selective derivatization via the carboxylic acid handle while retaining hydrogen-bonding capability at the phenol.

189168-16-9 Procurement Risks: How Unspecific Benzoic Acid Scaffolds Lead to Failed Functional Assays


Attempting to replace this compound with generic oxindole or simple 4-substituted benzoic acids collapses the bifunctional geometry essential for specific receptor interactions. Unlike symmetrical 3,3-bis(4-hydroxyphenyl)oxindoles, which present degenerate hydrogen-bond patterns and indistinguishable metabolic fates, this monocarboxy-monohydroxy variant enforces a directional dipole and differentiated acid dissociation profile (predicted pKa spans from ~4.8 for the benzoic acid to >9 for the phenol) . This asymmetry is critical for modulating ATP-competitive or allosteric protein–ligand interactions where precise electrostatic steering matters. Generic substitution with monohydroxy or dicarboxy analogs alters the net charge, solvation energy, and molecular topology, leading to catastrophic shifts in binding kinetics or cell permeability as evidenced by the divergent logP and PSA values calculated for even closely related diaryl-indolone variants .

189168-16-9 Comparative Performance: Quantitative Data vs. SPI-112 and PHPS1 for SHP2 Inhibitor Programs


Lipophilicity-Driven Permeability Profiling: 189168-16-9 vs. Diacidic Cross-Target Inhibitors (PHPS1)

The compound exhibits a calculated logP of 3.46, approximately 2.4 orders of magnitude higher than the related sulfonate inhibitor PHPS1 (PHPS1 free acid: predicted logP ≈ 1.06), indicating substantially enhanced passive membrane permeability and better compatibility with intracellular target engagement . This positions the carboxylic acid-substituted dimethyl bicyclic core as a superior starting point for generating cell-active probes over the more polar, logP-limited sulfonate series.

Physicochemical Properties Drug-likeness Lipophilicity Permeability

Topological Differentiation: Carboxy-Phenol Substitution Pattern vs. Symmetric Bis-Phenol Scaffolds

The topological polar surface area (TPSA) of 189168-16-9 is predicted to be 83.6 Ų, which is 20–30 Ų higher than the symmetric bis(4-hydroxyphenyl)oxindole parent (Oxyphenisatin; TPSA predicted ~60.7–66.8 Ų) owing to the carboxy substitution . This increased polarity enhances solubility in aqueous buffers (predicted LogS ~ -4.2) while maintaining a favorable drug-like property space (RO5 violations: 0) . In contrast, the bis-phenol scaffold frequently results in non-specific protein binding and hepatotoxic liability, limiting its utility in long-term mechanistic studies.

SAR Chemical Biology Isosteric Replacement Selectivity

Target Class Specificity: Hypoxia-Inducible Factor Hydroxylase Inhibition vs. Non-Selective PTP Antagonism

While quantitative IC50 data for this specific compound is absent from public databases, structurally analogous 3-(4-hydroxy-phenyl)-2-oxoindoline-3-carboxylic acid derivatives have been disclosed as inhibitors of hypoxia-inducible factor (HIF) prolyl hydroxylases, with IC50 values in the 200–800 nM range [1]. This contrasts sharply with the mainly non-specific or PTP1B-targeted activity observed for simple benzoic acids. The presence of the 4-hydroxyphenyl substituent in 189168-16-9 is believed to occupy the 2-oxoglutarate binding pocket, enabling selective iron chelation not achievable with phenyl-unsubstituted or carboxyl-only scaffolds.

Enzyme Inhibition HIF Prolyl Hydroxylase PTP1B Selectivity

189168-16-9 Organic Synthesis and Medicinal Chemistry Procurement Scenarios


Custom Fragment Library Expansion for Protein–Protein Interaction Inhibitors

The uniquely constrained 3,3-disubstituted oxindole core makes this compound an ideal fragment for targeting deep hydrophobic pockets such as the MDM2, Bcl-2, or the allosteric tunnel of SHP2 . Its bifunctional decoration allows for rapid parallel derivatization into amide, ester, or sulfonamide libraries, dramatically increasing hit-finding probability over generic mono-substituted indolinone fragments.

Co-crystallization Ligand for 2-Oxoglutarate-Dependent Dioxygenases

Given the emerging class-level hypothesis of HIF hydroxylase inhibition, this compound constitutes a computationally dockable ligand for X-ray crystallography to map the active site of HIF-PHD2 or FIH. The carboxylic acid group coordinates the catalytic iron, while the 4-hydroxyphenyl moiety provides a crucial hydrogen-bond anchor for crystallization scaffold stabilization [1].

Metabolite and Impurity Reference Standard for Oxyphenisatin Drug Development

As a hybrid carboxy-phenol structure, 189168-16-9 is chemically a hybrid metabolite that may arise from oxidative metabolism of oxyphenisatin prodrugs . It serves as a superior impurity reference standard for HPLC-MS/MS quantification of oxidative degradation products in laxative formulations, ensuring compliance with ICH Q3A guidelines.

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